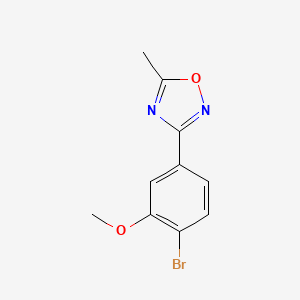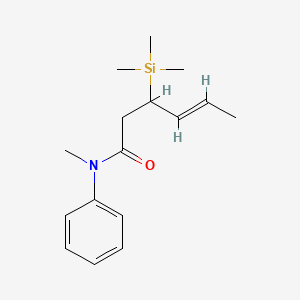
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of amides It features a phenyl group, a trimethylsilyl group, and an enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, a hex-4-enamide, is synthesized through a reaction between an appropriate alkene and an amide.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
N-Methylation and N-Phenylation: The final steps involve the methylation and phenylation of the nitrogen atom using methyl iodide and phenyl lithium, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenylhex-4-enamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
N-Phenyl-3-(trimethylsilyl)hex-4-enamide: Lacks the N-methyl group, which may influence its chemical properties.
N-Methyl-3-(trimethylsilyl)hex-4-enamide: Lacks the phenyl group, which may alter its biological activity.
Uniqueness
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of both the trimethylsilyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H25NOSi |
|---|---|
Poids moléculaire |
275.46 g/mol |
Nom IUPAC |
(E)-N-methyl-N-phenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C16H25NOSi/c1-6-10-15(19(3,4)5)13-16(18)17(2)14-11-8-7-9-12-14/h6-12,15H,13H2,1-5H3/b10-6+ |
Clé InChI |
PDJXEGBQRUGHPL-UXBLZVDNSA-N |
SMILES isomérique |
C/C=C/C(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
CC=CC(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


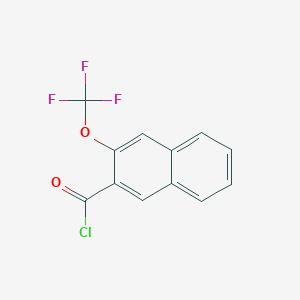
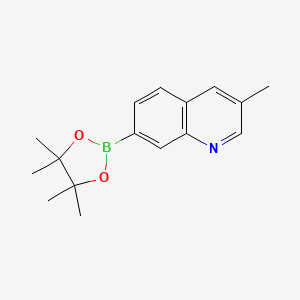

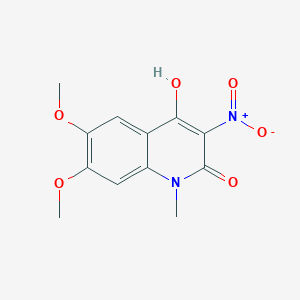
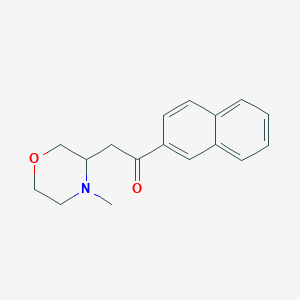



![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
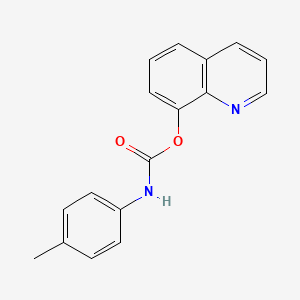
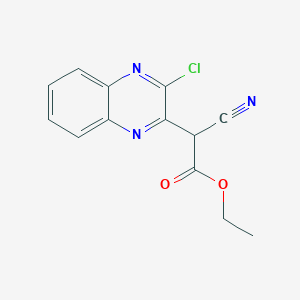
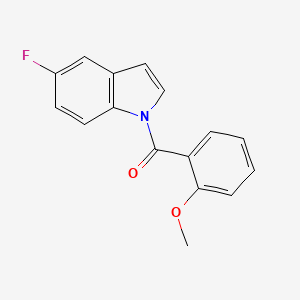
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
